![molecular formula C7H2BrF3N2 B1382963 2-Bromo-3-(trifluoromethyl)isonicotinonitrile CAS No. 1806850-59-8](/img/structure/B1382963.png)
2-Bromo-3-(trifluoromethyl)isonicotinonitrile
Overview
Description
“2-Bromo-3-(trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H2BrF3N2 . It has an average mass of 251.003 Da and a monoisotopic mass of 249.935333 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(trifluoromethyl)isonicotinonitrile” consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it . The molecule has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .Physical And Chemical Properties Analysis
“2-Bromo-3-(trifluoromethyl)isonicotinonitrile” has a density of 1.8±0.1 g/cm³, a boiling point of 255.2±35.0 °C at 760 mmHg, and a flash point of 108.1±25.9 °C . It has a polar surface area of 37 Ų and a molar volume of 138.3±5.0 cm³ .Scientific Research Applications
Synthesis of Trifluoromethylated Compounds
2-Bromo-3-(trifluoromethyl)isonicotinonitrile is a key component in the synthesis of various trifluoromethylated compounds. For instance, its use in the creation of 2-trifluoromethylindoles, which are synthesized by forming C-C bonds without transition metals, results in moderate to good yields with excellent diastereoselectivity (Zhang & Studer, 2014). Additionally, it facilitates the construction of 3-trifluoromethyl isocoumarin skeletons in bioactive molecules through a reaction involving silver acetate and benzoic acid (Zhou et al., 2020).
Generation of Piperazin-2-ones and Pyrazoles
In a different study, a one-pot synthesis method was used to create 3-trifluoromethylated piperazin-2-ones, demonstrating the unique influence of the trifluoromethyl group in the reaction path (Rulev et al., 2013). Furthermore, a catalyst-free method was developed for synthesizing 5-trifluoromethylpyrazoles, highlighting the potential of these compounds in agrochemical applications (Zeng et al., 2021).
Advancements in Medicinal Chemistry
The compound has significant implications in medicinal chemistry as well. It has been used in the palladium-catalyzed cross-coupling of alkylzinc reagents, leading to the synthesis of fluorinated amino acids that are important in peptide/protein-based chemical biology (Lou et al., 2019).
Synthesis of Structurally Diverse Scaffolds
The compound also plays a role in the one-pot synthesis of structurally diverse scaffolds of biological interest. This includes the formation of isoxazoles, triazoles, and propargylamine derivatives, which are crucial in the development of new drugs and therapeutic agents (Dalmal et al., 2014).
Development of Trifluoromethylated Alkyl Bromides
It has been utilized in the synthesis of secondary trifluoromethylated alkyl bromides, showing broad functional group tolerance and potential for diverse derivations and modifications of biologically active molecules (Guo et al., 2022).
properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEAXPFKXRFNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethyl)isonicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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